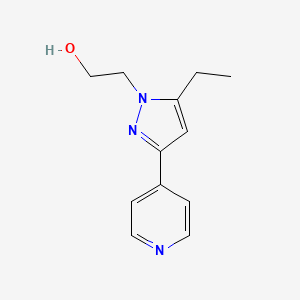
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol
Overview
Description
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
2-(5-ethyl-3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethan-1-ol is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound features a unique structure that includes an ethyl group, a pyridine ring, and a pyrazole core, which may contribute to its pharmacological properties. This article reviews the current understanding of its biological activity, including its mechanisms, applications, and relevant research findings.
Chemical Structure
The compound can be represented as follows:
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound may modulate the activity of these targets, leading to various biological responses. Notably, pyrazole derivatives have been shown to exhibit anti-inflammatory, analgesic, and anticancer activities by inhibiting cyclooxygenase (COX) enzymes and other related pathways .
Anti-inflammatory Activity
Recent studies indicate that pyrazole derivatives, including this compound, exhibit significant anti-inflammatory properties. For instance:
| Compound | IC50 (μg/mL) | Activity Type |
|---|---|---|
| 2-(5-Ethyl-3-(pyridin-4-yl)-1H-pyrazol) | 54.65 (diclofenac sodium) | Anti-inflammatory |
| Other derivatives | 60.56 - 69.15 | Comparable activity |
These compounds have shown effectiveness in reducing edema in animal models, suggesting their potential for therapeutic use in inflammatory diseases .
Anticancer Potential
The anticancer properties of pyrazole derivatives have been explored in various studies. The ability to inhibit specific cancer cell lines has been documented, with mechanisms involving apoptosis induction and cell cycle arrest .
Case Studies
Case Study 1: Anti-inflammatory Assessment
A study evaluated the anti-inflammatory effects of several pyrazole derivatives using a carrageenan-induced rat paw edema model. The results indicated that certain compounds exhibited higher edema inhibition percentages compared to standard treatments like celecoxib, with some showing negligible ulcerogenic effects on the gastric mucosa .
Case Study 2: Anticancer Activity
In vitro studies demonstrated that this compound could inhibit the proliferation of HeLa cells (cervical cancer) and L929 cells (normal fibroblast), highlighting its selective cytotoxicity against cancer cells while sparing normal cells .
Properties
IUPAC Name |
2-(5-ethyl-3-pyridin-4-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O/c1-2-11-9-12(14-15(11)7-8-16)10-3-5-13-6-4-10/h3-6,9,16H,2,7-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJJBNPROCLGYAK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NN1CCO)C2=CC=NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















